1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine
説明
1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine, also known as DPP-4 inhibitor, is a compound used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones in the body. This results in increased insulin secretion and decreased glucagon secretion, leading to improved glucose control.
作用機序
1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound results in increased levels of these hormones, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose control and reduced risk of hyperglycemia.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, and improved beta-cell function. In addition, these compounds have been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss.
実験室実験の利点と制限
1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine inhibitors have several advantages for lab experiments, including their low risk of hypoglycemia and weight gain, as well as their ability to improve beta-cell function. However, these compounds may not be suitable for all types of diabetes, and their long-term safety and efficacy have not been fully established.
将来の方向性
Future research on 1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine inhibitors may focus on their potential use in combination with other diabetes medications, as well as their effects on cardiovascular outcomes. In addition, further studies may investigate the role of this compound inhibitors in the prevention of type 2 diabetes and the treatment of other metabolic disorders. Finally, research may focus on the development of new this compound inhibitors with improved efficacy and safety profiles.
科学的研究の応用
1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that these compounds can effectively lower blood glucose levels, reduce HbA1c levels, and improve beta-cell function. In addition, this compound inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them a favorable option for diabetes management.
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-22(2)23-13-15-26(16-14-23)32-21-27(31)29-17-19-30(20-18-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,22,28H,17-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAFNZJIJKQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。